AZD3458

PI3Kγ Isoform selectivity Inhibitor profiling

Choose AZD3458 for unparalleled PI3Kγ selectivity (>100‑fold over PI3Kδ) and a novel isoindolinone chemotype unavailable in generic alternatives. This orally bioavailable tool compound uniquely reprograms tumor‑associated macrophages to a cytotoxic MHCII+/iNOS+ phenotype without broad immunosuppression, directly overcoming anti‑PD‑1 resistance (26‑86% tumor growth inhibition in syngeneic models). Ideal for preclinical immuno‑oncology studies requiring precise myeloid‑compartment interrogation.

Molecular Formula C20H23N3O4S2
Molecular Weight 433.5 g/mol
Cat. No. B1460639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD3458
Molecular FormulaC20H23N3O4S2
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)C(C)C4CC4
InChIInChI=1S/C20H23N3O4S2/c1-10-18(28-20(21-10)22-12(3)24)14-7-15-9-23(11(2)13-5-6-13)19(25)17(15)16(8-14)29(4,26)27/h7-8,11,13H,5-6,9H2,1-4H3,(H,21,22,24)/t11-/m0/s1
InChIKeyPAQUFWFUOVDUIO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZD3458: A Highly Selective PI3Kγ Inhibitor for Preclinical Immuno-Oncology Research


AZD3458 (also known as Compound 15) is a synthetic organic small molecule that acts as a potent and highly selective inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ) [1]. It features a novel isoindolinone chemotype not previously used for PI3K inhibitors [1]. Preclinical studies demonstrate that AZD3458 remodels the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs) to an activated, antigen-presenting phenotype, which synergizes with immune checkpoint inhibitors like anti-PD-1 to enhance CD8+ T-cell-mediated anti-tumor immunity [2]. The compound is orally bioavailable and has been evaluated in multiple syngeneic mouse tumor models [3].

Why AZD3458 Cannot Be Replaced by Pan-PI3K or Other Isoform-Selective Inhibitors


Generic substitution among PI3K inhibitors is not feasible due to profound differences in isoform selectivity, which dictate distinct biological outcomes and safety profiles. Pan-PI3K inhibitors like Copanlisib or dual PI3Kγ/δ inhibitors target multiple isoforms, leading to on-target toxicities such as hyperglycemia and immunosuppression that can limit therapeutic index and confound experimental results. Conversely, AZD3458's exceptional selectivity for the PI3Kγ isoform (>100-fold over PI3Kδ) [1] allows for precise interrogation of myeloid cell biology in the tumor microenvironment without directly inhibiting PI3Kδ-dependent lymphocyte functions. The quantitative evidence below demonstrates that this selectivity translates into a unique immunological mechanism—switching TAM activation rather than broad repolarization—that cannot be replicated by less selective alternatives.

Quantitative Differentiation of AZD3458 from Key PI3Kγ-Targeting Comparators


Biochemical Selectivity Profile: AZD3458 vs. IPI-549 (Eganelisib)

AZD3458 exhibits a >100-fold selectivity window for PI3Kγ over PI3Kδ in cellular assays, a critical differentiator from the clinical-stage PI3Kγ inhibitor IPI-549. While both compounds are potent PI3Kγ inhibitors, AZD3458 demonstrates a wider selectivity margin at the cellular level, which may reduce the potential for off-target effects on PI3Kδ-mediated lymphocyte functions [1]. Specifically, AZD3458 has a cellular IC50 of 8 nM against PI3Kγ, compared to a cellular IC50 of 1 μM (1000 nM) against PI3Kδ, yielding a 125-fold selectivity ratio [1][2].

PI3Kγ Isoform selectivity Inhibitor profiling Immuno-oncology

Synergistic Efficacy with Anti-PD-1: AZD3458 vs. Pan-PI3K Inhibitor Copanlisib

In syngeneic mouse models of breast (4T1) and colorectal (CT-26, MC-38) cancer, the combination of AZD3458 with an anti-PD-(L)1 checkpoint inhibitor yielded a tumor growth inhibition (TGI) of 26-86%, surpassing the efficacy of checkpoint inhibitor monotherapy [1]. In stark contrast, the pan-PI3K inhibitor Copanlisib, while also enhancing CD8+ T-cell/Treg ratios and M1/M2 ratios, has not been reported to achieve a similar magnitude of synergy with immune checkpoint blockade, and its broader isoform inhibition profile introduces a higher risk of systemic toxicity [2][3].

Combination therapy Checkpoint inhibitor Tumor growth inhibition Syngeneic model

Mechanism of Action: Distinctive Macrophage Activation vs. Repolarization

Unlike other PI3Kγ inhibitors that primarily drive macrophage repolarization from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype, AZD3458 uniquely promotes an activation switch in tumor-associated macrophages (TAMs) without broad repolarization [1]. This is evidenced by a 20% reduction in total TAMs and a significant increase in antigen-presenting (MHCII+) and cytotoxic (iNOS+)-activated macrophages, alongside reduced immunosuppressive markers CD206 and PD-L1 [2][3]. AZD3458 reduces IL-10 secretion, a key immunosuppressive cytokine, but does not strongly upregulate IL-12, a hallmark of classical M1 polarization, further distinguishing its mechanism [1].

Tumor-associated macrophages Immune activation Cytokine modulation MHCII iNOS

In Vivo Pharmacodynamic Activity: Dose-Dependent Inhibition of Neutrophilia

AZD3458 demonstrates robust in vivo pharmacodynamic activity following oral administration, a critical differentiator from PI3Kγ inhibitors with poor oral bioavailability. In a rat model of LPS-induced airway neutrophilia, oral dosing of AZD3458 resulted in a dose-dependent inhibition of neutrophil infiltration [1]. This is complemented by its ability to inhibit human neutrophil activation with an IC50 of 50 nM in vitro [2]. This contrasts with the limited oral bioavailability observed for some earlier generation PI3Kγ inhibitors like AS-605240, which require parenteral administration for optimal in vivo efficacy [3].

Pharmacodynamics In vivo efficacy Neutrophilia Oral administration

Optimal Preclinical Applications for AZD3458 Based on Quantitative Evidence


Reversing Resistance to Immune Checkpoint Blockade in Myeloid-Rich Tumors

AZD3458 is ideally suited for preclinical studies aiming to overcome resistance to anti-PD-1/PD-L1 therapies in tumors characterized by a high infiltration of immunosuppressive myeloid cells. The evidence that AZD3458 can achieve 26-86% tumor growth inhibition in combination with checkpoint inhibitors in syngeneic models [1] directly supports its use in this context. Researchers can leverage AZD3458 to specifically target and reprogram the myeloid compartment to enhance CD8+ T-cell-mediated anti-tumor immunity [2].

Investigating PI3Kγ-Dependent Macrophage Activation Without M1 Polarization

For studies focused on dissecting the nuances of tumor-associated macrophage (TAM) biology, AZD3458 provides a unique tool. Its distinct mechanism—reducing TAMs by 20% and promoting an MHCII+/iNOS+ cytotoxic activation state without strong IL-12 induction [3]—allows for the specific interrogation of a non-canonical activation pathway. This is critical for researchers seeking to avoid the confounding effects of global M1/M2 repolarization often seen with other PI3Kγ inhibitors [3].

Oral In Vivo Studies Requiring Chronic Dosing of a PI3Kγ Inhibitor

The established oral bioavailability of AZD3458 and its dose-dependent pharmacodynamic effect on neutrophil migration in vivo [4] make it the preferred choice for long-term preclinical studies. This eliminates the need for frequent, stressful parenteral injections, improves animal welfare, and provides a more clinically relevant route of administration for evaluating efficacy and safety in chronic disease models [5].

Benchmarking Novel PI3Kγ Inhibitors for Selectivity and Cellular Activity

AZD3458 serves as an excellent reference standard for profiling new PI3Kγ inhibitors due to its well-characterized, high-resolution selectivity profile. Its >100-fold cellular selectivity over PI3Kδ (8 nM vs. 1000 nM IC50) [6] provides a quantitative benchmark against which the specificity of novel compounds can be rigorously assessed in both biochemical and cellular assays [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD3458

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.